![molecular formula C25H17F3N4O B2378724 [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone CAS No. 477711-19-6](/img/structure/B2378724.png)
[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Several studies have explored the antimicrobial properties of compounds structurally related to [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone. For instance, Ashok et al. (2017) reported the synthesis of substituted methanones that exhibited antibacterial and antifungal activities (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017). Additionally, Landage, Thube, and Karale (2019) synthesized compounds with similar structural features that displayed notable antibacterial properties (Landage, Thube, & Karale, 2019).
QSAR Evaluation
The Quantitative Structure-Activity Relationship (QSAR) evaluation of related compounds has been investigated to understand the antimicrobial activity. Sharma et al. (2009) synthesized derivatives and performed a QSAR investigation, indicating the importance of molecular descriptors in describing antimicrobial activity (Sharma, Narasimhan, Kumar, & Jalbout, 2009).
Antimycobacterial Activity
Narasimhan et al. (2011) synthesized and screened a series of related methanones for their antimicrobial and antimycobacterial activities, highlighting their potential in treating mycobacterial infections (Narasimhan, Sharma, Kumar, Yogeeswari, & Sriram, 2011).
Electrochemical, Optical, and Electrical Properties
Anand and Muthusamy (2018) investigated the electrochemical, electrical, optical, thermal, and rectification properties of oligobenzimidazoles, which are structurally related to the compound (Anand & Muthusamy, 2018).
Central Nervous System Effects
A study by Butler, Wise, and Dewald (1984) on similar compounds demonstrated central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity (Butler, Wise, & Dewald, 1984).
Synthesis Techniques
Alizadeh, Moafi, and Zhu (2015) described a regioselective synthesis method for pyrazole derivatives, which could be relevant for synthesizing compounds like [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone (Alizadeh, Moafi, & Zhu, 2015).
Propiedades
IUPAC Name |
[3-(1-benzylbenzimidazol-2-yl)pyrazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4O/c26-25(27,28)19-11-5-4-10-18(19)24(33)32-15-14-21(30-32)23-29-20-12-6-7-13-22(20)31(23)16-17-8-2-1-3-9-17/h1-15H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSACYGVNPVPZAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NN(C=C4)C(=O)C5=CC=CC=C5C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

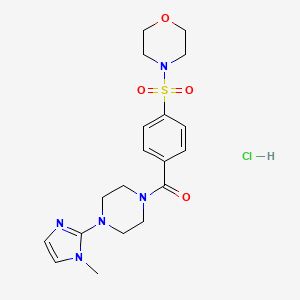
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378646.png)
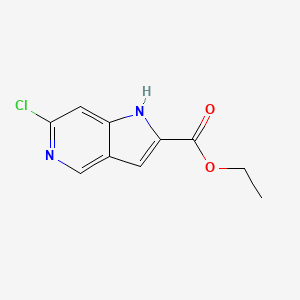
![N-(tert-butyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2378649.png)
![N-mesityl-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2378650.png)
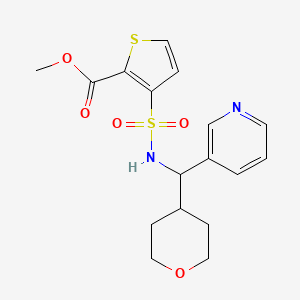
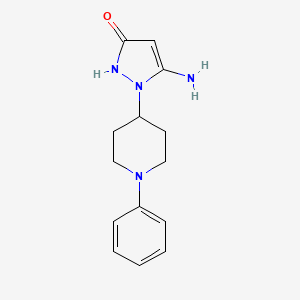
![2-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B2378655.png)
![N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2378656.png)
![9-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2378659.png)
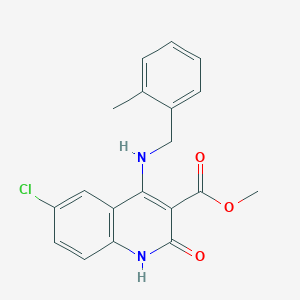
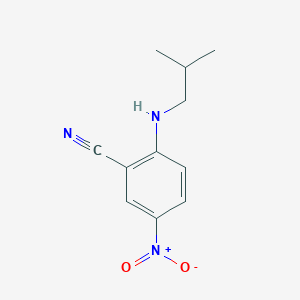
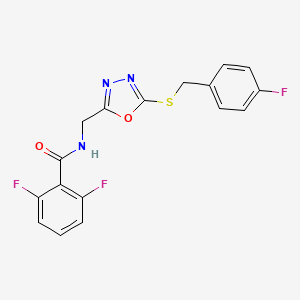
![5-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2378664.png)